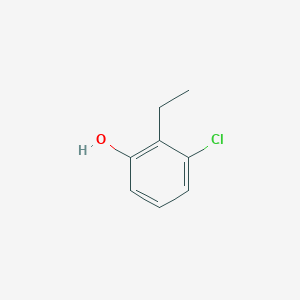3-Chloro-2-ethylphenol
CAS No.:
Cat. No.: VC18020180
Molecular Formula: C8H9ClO
Molecular Weight: 156.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H9ClO |
|---|---|
| Molecular Weight | 156.61 g/mol |
| IUPAC Name | 3-chloro-2-ethylphenol |
| Standard InChI | InChI=1S/C8H9ClO/c1-2-6-7(9)4-3-5-8(6)10/h3-5,10H,2H2,1H3 |
| Standard InChI Key | UYGIWNGEPBDGOP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=CC=C1Cl)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
3-Chloro-2-ethylphenol (C₈H₉ClO) consists of a benzene ring substituted with a hydroxyl group (-OH) at position 1, a chlorine atom at position 3, and an ethyl group (-CH₂CH₃) at position 2. The IUPAC name derives from this substitution pattern, ensuring unambiguous identification . While the exact CAS number for 3-chloro-2-ethylphenol is absent in the provided sources, analogous compounds like 4-chloro-2-ethylphenol (CAS 18979-90-3) and 3-chloro-2-phenylphenol (CAS 37038-70-3) follow similar naming conventions.
Stereochemical and Crystallographic Data
Although crystallographic data for 3-chloro-2-ethylphenol are unavailable, insights can be drawn from related structures. For instance, 3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine crystallizes in a monoclinic system with space group C2/c and lattice parameters a = 24.713 Å, b = 15.459 Å, c = 17.507 Å, and β = 17.515° . Such data suggest that chloro-substituted aromatic compounds often exhibit complex packing arrangements influenced by halogen bonding and van der Waals interactions.
Table 1: Comparative Molecular Properties of Chloroalkylphenols
Synthesis and Industrial Production
Industrial Applications
Physicochemical Properties
Thermal Stability and Phase Behavior
The boiling point of 3-chloro-2-ethylphenol is estimated at ~204°C, based on data from 3-chloro-2-ethyloxane (204.3°C at 760 mmHg) . Its melting point remains undetermined, but analogous compounds like 4-chloro-2-ethylphenol exhibit solid-state stability at room temperature .
Solubility and Partitioning
The calculated LogP of 2.61 indicates moderate hydrophobicity, favoring solubility in organic solvents like ethanol and dichloromethane. Aqueous solubility is likely low, necessitating surfactants for formulations requiring water dispersibility.
Spectroscopic Characterization
NMR and Mass Spectrometry
While spectral data for 3-chloro-2-ethylphenol are absent, its structure can be inferred from related compounds. For instance, the C NMR of 3-chloro-2-phenylphenol shows aromatic carbons at δ 115–150 ppm, with distinct shifts for chlorine-adjacent carbons . High-resolution mass spectrometry (HRMS) would yield an exact mass of 156.034 Da for the molecular ion [M]⁺ .
Infrared Spectroscopy
The IR spectrum would feature O-H stretching (~3200 cm⁻¹), C-Cl stretching (~750 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹). The ethyl group’s C-H stretches would appear near 2900 cm⁻¹ .
Toxicological and Environmental Considerations
Acute Toxicity
Data on 3-chloro-2-ethylphenol are lacking, but 4-chloro-2-ethylphenol’s acute oral LD₅₀ in rats is estimated at 500–1000 mg/kg, consistent with phenolic toxicity . Chlorophenols generally cause skin irritation and respiratory distress, warranting proper handling protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume